molecular formula C15H21NO3 B8462488 Benzyl 4-(1-hydroxyethyl)piperidine-1-carboxylate CAS No. 160809-35-8

Benzyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B8462488
CAS No.: 160809-35-8
M. Wt: 263.33 g/mol
InChI Key: FBYCYHVEXKSMCW-UHFFFAOYSA-N
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Description

Benzyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

160809-35-8

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-12(17)14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3

InChI Key

FBYCYHVEXKSMCW-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(benzyloxycarbonyl)-4-formyl-piperidine (1 g, 3.92 mmol) in Et2O (40 mL) at −78° C. was treated with methylmagnesium bromide (3M in Et2O, 3.2 mL, 9.60 mmol). The reaction mixture was stirred at −78° C. for 2 h, quenched with saturated aqueous NH4Cl and extracted with Et2O. The combined organic extract was washed with brine and dried over Na2SO4, filtered, and the filtrate was concentrated to a colorless oil. The crude product was purified by flash chromatography on an ISCO silica gel column using 0 to 70% EtOAc/hexanes to give 0.64 g (62%) of (±)-phenylmethyl 4-(1-hydroxyethyl)-1-piperidinecarboxylate as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 7.40-7.25 (m, 5H), 5.11 (s, 2H), 4.30-4.15 (m, 2H), 3.65-3.55 (m, 1H), 2.80-2.65 (m, 2H), 1.90-1.80 (m, 1H), 1.80-1.70 (m, 1H), 1.70-1.55 (m, 1H), 1.30-1.10 (m, 5H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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